2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclohepta[b]thiophene carboxamide family, characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The structure features a diphenylacetamido group at position 2 and an N-methyl carboxamide at position 2.
Properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-26-23(28)22-19-15-9-4-10-16-20(19)30-25(22)27-24(29)21(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-3,5-8,11-14,21H,4,9-10,15-16H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXDSXJNDCUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps. . This reaction is typically carried out under mild conditions and can be optimized for industrial production by adjusting the reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiophene derivatives with altered functional groups.
Scientific Research Applications
2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of action of thiophene derivatives in various biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(3-Chlorophenyl)-2-(2-phenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
- Key Differences: Replaces the diphenylacetamido group with a monophenylacetamido moiety and introduces a 3-chlorophenyl carboxamide.
- However, the absence of a second phenyl group may reduce steric bulk, affecting selectivity .
2-(2-(4-Phenylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (VIe)
- Key Differences : Incorporates a 4-phenylpiperazine acetamido group.
- Impact : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility and CNS penetration. Reported yield: 60% (acetonitrile reflux, 12 h) .
2-(Acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic Acid
- Key Differences : Simplifies the substituent to an acetyl group and replaces the N-methyl carboxamide with a carboxylic acid.
- Impact : The carboxylic acid improves hydrophilicity but may reduce membrane permeability compared to the carboxamide derivative .
2-[(3,4-Dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Key Differences : Substitutes diphenylacetamido with a 3,4-dimethylbenzoyl group.
- This compound is listed in screening libraries (ZINC29065, STK390738) .
Comparison with Analogues
- Hydrazide Derivatives: Derived from hydrazinolysis of ester precursors, enabling further functionalization (e.g., acyl azides for click chemistry) .
Cytotoxic Activity
- Cyclohepta[b]thiophene Derivatives : Exhibit moderate to potent cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the micromolar range) .
- Assay Methods : Sulforhodamine B (SRB) assay is commonly used for high-throughput screening, as validated in .
Structural-Activity Relationships (SAR)
Biological Activity
The compound 2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Recent studies have indicated that compounds featuring the cyclohepta[b]thiophene scaffold exhibit antiproliferative properties. The mechanism appears to involve:
- Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Arrest : Specifically, it has been shown to induce G2/M phase arrest in A549 lung cancer cells .
Biological Activity Findings
A comprehensive evaluation of the biological activity of this compound reveals several key findings:
- Antiproliferative Activity : The compound demonstrated significant antiproliferative effects across various cancer cell lines. For instance:
- Induction of Apoptosis : Mechanistic studies confirmed that treatment with this compound leads to early apoptosis characterized by:
- In Vivo Efficacy : The compound was tested in a CT26 murine model, where it resulted in a notable reduction in tumor growth compared to untreated controls. This indicates its potential for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the effectiveness of cyclohepta[b]thiophene derivatives:
- Study on Anticancer Properties : A study synthesized multiple derivatives and evaluated their anticancer activities against a panel of 60 different cancer cell lines. The compound showed promising results with GI50 values ranging from 0.28 to 6.51 µM across various types of cancers including leukemia and prostate cancer .
- Comparative Analysis with Known Drugs : In comparative studies against established drugs like nocodazole, this compound exhibited superior antiproliferative effects in certain cell lines, suggesting a favorable therapeutic profile .
Data Summary Table
The following table summarizes key biological activity data for the compound:
| Cell Line | GI50 (µM) | LC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 0.362 | Not specified | Tubulin polymerization inhibition |
| OVACAR-4 | 2.01 | Not specified | Induction of apoptosis |
| CAKI-1 | 0.69 | Not specified | Cell cycle arrest |
| MDA-MB-231 | 0.363 | Not specified | Apoptotic pathway activation |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with thiophene ring functionalization followed by amidation and cyclization. Key steps include:
- Acylation : Reaction of cyclohepta[b]thiophene precursors with diphenylacetyl chloride in dry dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Carboxamide formation : Coupling with methylamine derivatives via EDC/HOBt-mediated activation in DMF at 0–5°C . Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (reflux for cyclization), and purification via silica gel chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., diphenylacetamido group integration at δ 7.2–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H] at m/z 535.2) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can synthetic yield and purity be improved while minimizing side reactions?
Advanced strategies include:
- Catalyst screening : Use of Pd(OAc) for Suzuki couplings to reduce byproducts .
- Solvent optimization : Switch from DCM to THF for better intermediate stability .
- In-line analytics : ReactIR monitoring to track reaction progress and adjust parameters in real time .
Q. How can contradictions in spectroscopic or biological data be systematically resolved?
- Batch comparison : Analyze multiple synthetic batches via H NMR and HPLC to identify impurities (e.g., unreacted starting materials) .
- X-ray crystallography : Resolve structural ambiguities (e.g., cycloheptane ring conformation) .
- Dose-response validation : Replicate bioassays with purified samples to rule out excipient interference .
Q. What computational tools are effective in predicting its ADMET properties and target interactions?
- ADMET prediction : Use SwissADME for solubility/logP profiling and ProTox-II for toxicity risk assessment .
- Molecular docking : AutoDock Vina to model binding with kinase domains (e.g., EGFR) using PDB structures (e.g., 1M17) .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
- Functional group variation : Synthesize analogs with sulfonyl (e.g., ethylsulfonyl) or nitro substituents to test solubility-bioactivity correlations .
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to assess scaffold flexibility .
- 3D-QSAR modeling : CoMFA/CoMSIA to correlate steric/electronic features with IC values .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
